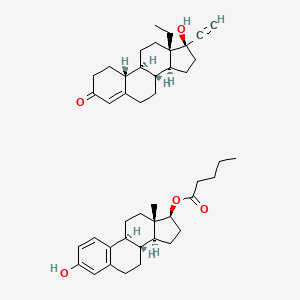

Cyclabil

Description

Properties

CAS No. |

65394-89-0 |

|---|---|

Molecular Formula |

C44H60O5 |

Molecular Weight |

668.9 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H32O3.C21H28O2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;2,13,16-19,23H,3,5-12H2,1H3/t18-,19-,20+,21+,23+;16-,17+,18+,19-,20-,21-/m10/s1 |

InChI Key |

WFHDOIKSUKQTLH-IBXXTFBESA-N |

SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Synonyms |

18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-, mixt. with (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate Cyclabil Cyklabil |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics of Oral Estradiol Valerate and Norgestrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of orally administered estradiol valerate and norgestrel. The information presented herein is intended to support research, development, and clinical understanding of these widely used synthetic steroid hormones.

Executive Summary

Estradiol valerate, a prodrug of estradiol, and norgestrel, a potent progestin, are frequently used in combination for hormonal contraception and hormone replacement therapy. Their clinical efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion. Oral administration of these compounds is characterized by significant first-pass metabolism, high protein binding, and distinct metabolic pathways that ultimately determine their bioavailability and duration of action. This document details these processes, presenting quantitative data in a structured format, outlining typical experimental methodologies, and visualizing key pathways to provide a thorough understanding for the scientific community.

Pharmacokinetic Profiles

Estradiol Valerate

Estradiol valerate is an esterified form of natural 17β-estradiol, which enhances its oral absorption. Following ingestion, it is almost completely hydrolyzed to estradiol and valeric acid in the intestinal mucosa and liver.

Absorption and Bioavailability: Oral estradiol valerate is well-absorbed from the gastrointestinal tract. However, the liberated estradiol undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces its systemic bioavailability to approximately 3-5%. This extensive metabolism leads to high inter-individual variability in plasma estradiol concentrations.

Distribution: Estradiol is highly bound to plasma proteins, with approximately 98% being bound. It primarily binds to sex hormone-binding globulin (SHBG) with high affinity and to albumin with lower affinity. The unbound fraction is the biologically active component.

Metabolism: The primary metabolic pathway of estradiol involves its oxidation to estrone, a less potent estrogen. Both estradiol and estrone can be further metabolized to estriol and other hydroxylated metabolites. A significant portion of these metabolites undergoes conjugation to form glucuronides and sulfates, which are more water-soluble and readily excreted. The cytochrome P450 enzyme system, particularly CYP3A4, plays a crucial role in the oxidative metabolism of estradiol.

Excretion: The metabolites of estradiol are primarily excreted in the urine as glucuronide and sulfate conjugates. A portion of the metabolites is excreted in the bile and may undergo enterohepatic recirculation, which can contribute to a secondary peak in plasma concentrations. The terminal elimination half-life of oral estradiol is in the range of 13 to 20 hours.[1]

Norgestrel

Norgestrel is a synthetic progestin that is the racemic mixture of dextronorgestrel and levonorgestrel. The biological activity of norgestrel is primarily attributed to levonorgestrel, which is the levorotatory enantiomer.[2]

Absorption and Bioavailability: Oral norgestrel is rapidly and almost completely absorbed from the gastrointestinal tract. Unlike estradiol, levonorgestrel undergoes minimal first-pass metabolism, resulting in a high oral bioavailability of approximately 95% (ranging from 85% to 100%).[3][4]

Distribution: Levonorgestrel is highly bound to plasma proteins, with approximately 98% being bound.[4] It binds with high affinity to SHBG (around 48%) and to a lesser extent to albumin (around 50%).[4] The concentration of SHBG can influence the distribution and clearance of levonorgestrel.

Metabolism: The metabolism of levonorgestrel occurs primarily in the liver and involves reduction of the A-ring and hydroxylation, followed by conjugation with glucuronic acid and sulfate. The major metabolites are tetrahydrolevonorgestrel glucuronides.

Excretion: The metabolites of levonorgestrel are excreted in both urine and feces. The terminal elimination half-life of levonorgestrel is approximately 24 to 32 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for oral estradiol valerate and norgestrel (levonorgestrel) derived from various studies.

Table 1: Pharmacokinetic Parameters of Estradiol after Oral Administration of Estradiol Valerate

| Parameter | Value | Reference |

| Bioavailability | ~3-5% | |

| Tmax (Time to Peak Concentration) | 6-8 hours | |

| Protein Binding | ~98% (SHBG and albumin) | [1] |

| Terminal Half-life (t½) | 13-20 hours | [1] |

| Cmax (Peak Concentration) after 2mg EV | 50-180 pg/mL (highly variable) | [1] |

| AUC (Area Under the Curve) | Highly variable |

Note: Pharmacokinetic parameters for estradiol can exhibit significant inter-individual variability.

Table 2: Pharmacokinetic Parameters of Levonorgestrel after Oral Administration of Norgestrel

| Parameter | Value | Reference |

| Bioavailability | ~95% (85-100%) | [3][4] |

| Tmax (Time to Peak Concentration) | 1-2 hours | |

| Protein Binding | ~98% (SHBG and albumin) | [4] |

| Terminal Half-life (t½) | 24-32 hours | [4] |

| Cmax (Peak Concentration) after 0.15mg LNG | ~3-4 ng/mL | |

| Apparent Volume of Distribution (Vd/F) | ~1.8 L/kg | [3] |

| Total Clearance (CL/F) | ~1.0 mL/min/kg | [5] |

Experimental Protocols

The determination of pharmacokinetic parameters for estradiol valerate and norgestrel typically involves well-controlled clinical studies in healthy volunteers. The following outlines a general methodology.

Study Design

A common study design is a randomized, single-dose, two-period, crossover bioequivalence study.[6][7]

-

Participants: Healthy, non-smoking female volunteers, typically within a specific age and BMI range. Participants are usually required to have normal liver and kidney function.

-

Treatment: Subjects receive a single oral dose of the test formulation and a reference formulation of estradiol valerate and norgestrel, with a washout period of at least five half-lives between the two treatments.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of estradiol and levonorgestrel in plasma due to its high sensitivity and specificity.

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified using LLE with a suitable organic solvent (e.g., methyl tert-butyl ether) or SPE with an appropriate cartridge to remove interfering substances.

-

Derivatization (for Estradiol): To enhance the ionization efficiency and sensitivity of estradiol in the mass spectrometer, a derivatization step using a reagent like dansyl chloride may be employed.

-

Reconstitution: The extracted and purified sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used to separate the analytes from endogenous plasma components.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate charged analyte molecules.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for estradiol (or its derivative) and levonorgestrel, as well as their corresponding stable isotope-labeled internal standards, are monitored for quantification.

-

-

Method Validation: The analytical method is fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Metabolic Pathway of Estradiol Valerate

Caption: Metabolic conversion of oral estradiol valerate.

Metabolic Pathway of Norgestrel (Levonorgestrel)

Caption: Metabolic pathway of oral norgestrel.

Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow of a pharmacokinetic study.

Estrogen Receptor Signaling Pathway

Caption: Simplified genomic estrogen receptor signaling.

Progesterone Receptor Signaling Pathway

Caption: Simplified genomic progesterone receptor signaling.

References

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. Norgestrel - Wikipedia [en.wikipedia.org]

- 3. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of levonorgestrel and ethinylestradiol in 14 women during three months of treatment with a tri-step combination oral contraceptive: serum protein binding of levonorgestrel and influence of treatment on free and total testosterone levels in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Historical Clinical Trial Data of Cyclabil and Cyclofenil in Menopause for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical clinical trial data for Cyclabil, a sequential estrogen-progestin therapy, and cyclofenil, a selective estrogen receptor modulator (SERM), in the context of menopause-related symptoms. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, hormonal effects, and experimental methodologies of these compounds.

This compound (Estradiol Valerate and Norgestrel)

This compound is a two-phase hormone replacement therapy preparation. Clinical studies have primarily focused on its effects on cycle regulation and the alleviation of premenopausal and menopausal symptoms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials involving this compound for menopausal symptom management.

Table 1: Efficacy of this compound in Alleviating Menopausal Symptoms

| Study Population | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |

| 20 women with pronounced premenopausal deficiency symptoms and cycle irregularities | 11 tablets of 2.0 mg estradiol valerate followed by 10 tablets of 2.0 mg estradiol valerate + 0.5 mg D,L-norgestrel | 6 months | Deficiency symptoms were eliminated completely in 19 women and almost completely in 1 woman. | [1] |

| 75 natural menopausal women | Crossover design: Estradiol valerate 2 mg/day for 21 days + Norgestrel 0.5 mg/day from day 12 to 21, for two cycles, then placebo for two cycles (or vice versa) | 16 weeks | Significant decrease in mean menopausal score from 20.03 to 12.63 after 8 weeks of hormone treatment (p < 0.05). | [2] |

| 120 healthy climacteric women (41-63 years) | Comparison of two dosages of estradiol-17 beta valerate and levonorgestrel (one being this compound) | 12 months | No significant differences between the two preparations in effects on most symptoms. Episodes of hot flushes and depression were more frequent with the higher dosage. | [3] |

Table 2: Hormonal and Metabolic Effects of this compound

| Study Population | Treatment Regimen | Duration | Key Hormonal and Metabolic Outcomes | Reference |

| 14 normally menstruating women | 11 tablets of 2.0 mg estradiol valerate followed by 10 tablets of 2.0 mg estradiol valerate + 0.5 mg D,L-norgestrel | 3 cycles | Slight influence on gonadotropin (FSH, LH) levels. | [1] |

| 13 women aged 36-46 years | 11 tablets of 2 mg estradiol valerate followed by 10 tablets of 2 mg estradiol valerate + 0.5 mg norgestrel | 3 months | Reduced ovulation rate to 37%. Relatively small changes in Sex Hormone Binding Globulin Capacity. | [4] |

| 120 healthy climacteric women (41-63 years) | Comparison of two dosages of estradiol-17 beta valerate and levonorgestrel (one being this compound) | 12 months | The serum lipid pattern was more influenced in the group treated with this compound. | [3] |

Experimental Protocols

-

Objective: To evaluate the effect of this compound on cycle regulation and premenopausal deficiency symptoms.

-

Study Design: An open-label, single-arm study.

-

Participants: 20 women with pronounced premenopausal deficiency symptoms and cycle irregularities.

-

Intervention: A sequential therapy of 11 tablets containing 2.0 mg of estradiol valerate, followed by 10 tablets containing 2.0 mg of estradiol valerate combined with 0.5 mg of D,L-norgestrel.

-

Duration: 6 months.

-

Outcome Measures: Assessment of cycle regulation and elimination of deficiency symptoms. Random checks of FSH, LH, 17β-estradiol, and estrone serum levels.

-

Objective: To assess the effectiveness of a sequential estrogen-progestin regimen in relieving menopausal symptoms.

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Participants: 75 natural menopausal women experiencing menopausal symptoms.

-

Intervention: Participants were randomized into two groups. Group 1 received a sequential regimen of Estradiol valerate 2 mg/day for 21 days and Norgestrel 0.5 mg/day from day 12 to 21 for two cycles, followed by a placebo for two cycles. Group 2 received the placebo first, followed by the active hormone regimen.

-

Duration: 16 weeks (8 weeks per treatment phase).

-

Outcome Measures: Menopausal scores were recorded by the patients at weeks 0, 4, 8, 12, and 16.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are mediated through the activation of estrogen and progesterone receptors.

Cyclofenil

Cyclofenil is a non-steroidal, selective estrogen receptor modulator (SERM) that has been investigated for its effects on menopausal symptoms, acting as a weak estrogen agonist or antagonist depending on the target tissue.[5] It has also been used to induce ovulation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials involving cyclofenil.

Table 3: Efficacy of Cyclofenil in Menopausal Women

| Study Population | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |

| 10 postmenopausal women | 400 mg/day cyclofenil vs. 1.25 mg/day conjugated estrogens | 10 days | The study focused on hormonal effects rather than symptom scores, but noted cyclofenil has been "effective in the climacteric syndrome". | [7] |

| 10 normal cyclic and 10 oligomenorrhoeic women | Cyclofenil vs. placebo (crossover) | 2 treatment cycles | No significant differences in ovulation rates, hormonal excretion, or follicular development compared to placebo, questioning its therapeutic value at the tested dosage. | [6] |

Table 4: Hormonal Effects of Cyclofenil in Postmenopausal Women

| Study Population | Treatment Regimen | Duration | Key Hormonal Outcomes | Reference |

| 10 postmenopausal women | 400 mg/day cyclofenil | 10 days | Depressed serum FSH levels (estrogen-like action). Depressed serum PRL levels (antiestrogen-like action). | [7] |

Experimental Protocols

-

Objective: To identify the mechanism of action of cyclofenil in postmenopausal women.

-

Study Design: A double-blind, inter-patient clinical investigation.

-

Participants: Ten postmenopausal women.

-

Intervention: Patients were randomly assigned to receive either 400 mg/day of cyclofenil or 1.25 mg/day of conjugated estrogens orally for 10 days.

-

Duration: 10 days.

-

Outcome Measures: Daily serum FSH, LH, and PRL levels were determined two days before, during, and for two days after treatment. On the first and tenth day of treatment, multiple blood samples were drawn to assess hormonal secretory patterns. Endometrial biopsies were taken before and after the 10-day treatment.

-

Objective: To examine the effects of cyclofenil on hormonal dynamics, follicular development, and cervical mucus.

-

Study Design: A double-blind, controlled, crossover study.

-

Participants: 10 normal cyclic and 10 oligomenorrhoeic women.

-

Intervention: Both groups of women received either cyclofenil or a placebo in two treatment cycles, with a washout cycle in between.

-

Duration: Two treatment cycles.

-

Outcome Measures: Daily urinary estrone and pregnanediol excretion, ultrasound scans for follicular development, and frequent blood sampling on day 6 to study LH and FSH pulsatile release.

Signaling Pathway and Experimental Workflow

As a SERM, cyclofenil's mechanism of action involves differential modulation of the estrogen receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The effectiveness of hormone in relieving menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical experience with a low-dose combination of estradiol valerate and levonorgestrel. Double-blind comparative study between SH D 386 F and this compound. Effects on symptoms, lipids and endometrial condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of two estradiol/norgestrel combinations on the ovulatory pattern and on sex hormone binding globulin capacity in women around forty years of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of cyclofenil on hormonal dynamics, follicular development and cervical mucus in normal and oligomenorrhoeic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Adverse Effects of Sequential Estrogen-Progestin Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequential estrogen-progestin therapy (SEPT), a common regimen for managing menopausal symptoms, has been the subject of extensive research regarding its long-term safety profile. This technical guide provides a comprehensive overview of the significant long-term adverse effects associated with SEPT, with a primary focus on oncological and cardiovascular risks. Drawing upon data from major clinical trials and observational studies, including the landmark Women's Health Initiative (WHI), this document presents quantitative risk data in structured tables for clear comparison. Detailed experimental protocols from pivotal studies are outlined to provide context for the evidence. Furthermore, key signaling pathways implicated in the pathophysiology of these adverse effects are visually represented using Graphviz diagrams, offering a molecular-level understanding for researchers and drug development professionals.

Introduction

Sequential estrogen-progestin therapy involves the administration of estrogen daily, with progestin added for a portion of the cycle, typically 10-14 days. This regimen is designed to mimic the natural menstrual cycle and is prescribed to postmenopausal women with an intact uterus to alleviate vasomotor symptoms and prevent osteoporosis, while mitigating the risk of endometrial hyperplasia associated with unopposed estrogen therapy. However, long-term use of SEPT has been linked to a range of adverse health outcomes, necessitating a thorough understanding of the underlying risks and mechanisms. This guide synthesizes the current evidence to inform research and development in this field.

Oncological Risks

Endometrial Cancer

The addition of progestin to estrogen therapy is crucial for endometrial protection. However, the duration of progestin administration in sequential regimens is a critical determinant of endometrial cancer risk.

Table 1: Risk of Endometrial Cancer with Sequential Estrogen-Progestin Therapy

| Study/Analysis | Regimen | Duration of Use | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings |

| NIH-AARP Diet and Health Study[1] | Sequential (<15 days progestin/month) | ≥10 years | 1.88 (RR) | 1.36–2.60 | Long-term sequential use is associated with an increased risk. |

| Finnish National Cohort Study[2] | Monthly Sequential (10-14 days progestin) | 5 years | 1.69 (RR) | - | Increased risk for type I endometrial tumors. |

| Finnish National Cohort Study[2] | Monthly Sequential (10-14 days progestin) | 10 years | 2.56 (RR) | - | Risk for type I tumors increases with duration of use. |

| Case-control study[3] | Sequential (<10 days progestin/month) | Per 5 years | 1.87 (OR) | 1.32-2.65 | Inadequate progestin duration increases risk. |

| Case-control study[3] | Sequential (≥10 days progestin/month) | Per 5 years | 1.07 (OR) | 0.82-1.41 | Sufficient progestin duration mitigates the increased risk. |

Breast Cancer

The impact of SEPT on breast cancer risk has been a significant area of investigation, with combined therapy showing a different risk profile compared to estrogen-only therapy.

Table 2: Risk of Breast Cancer with Sequential Estrogen-Progestin Therapy

| Study/Analysis | Regimen | Duration of Use | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings |

| Women's Health Initiative (WHI) 20-year follow-up[4] | Estrogen + Progestin | - | 1.28 (HR) | 1.13-1.45 | Statistically significant higher incidence of breast cancer. |

| Population-based case-control study[5] | Sequential EPT | Per 5 years | 1.38 (OR) | 1.13-1.68 | Higher risk estimate for sequential compared to continuous combined therapy. |

| Population-based case-control study[6] | Estrogen-Progestin combination | Per 5 years | 1.24 (OR) | - | Increased risk compared to estrogen alone. |

Cardiovascular and Thromboembolic Risks

Long-term SEPT has been associated with an increased risk of venous thromboembolism (VTE). The route of administration and the type of progestin may influence this risk.

Table 3: Risk of Venous Thromboembolism (VTE) with Sequential Estrogen-Progestin Therapy

| Study/Analysis | Regimen | Route | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings |

| Nested case-control study (QResearch & CPRD)[7] | Conjugated equine estrogen + medroxyprogesterone acetate | Oral | 2.10 (OR) | 1.92-2.31 | Highest VTE risk among oral formulations. |

| Multicenter case-control study[8] | Oral Estrogen | Oral | 4.2 (OR) | 1.5-11.6 | Significantly increased VTE risk with oral estrogen. |

| Multicenter case-control study[8] | Transdermal Estrogen | Transdermal | 0.9 (OR) | 0.4-2.1 | No significant increase in VTE risk with transdermal estrogen. |

| Multicenter case-control study[8] | Norpregnane derivatives (as progestogen) | - | 3.9 (OR) | 1.5-10.0 | Norpregnane derivatives are associated with a four-fold increased VTE risk. |

Other Adverse Effects

Common side effects associated with the progestin component of sequential therapy can include mood changes, bloating, headaches, and breast tenderness[9][10]. Irregular vaginal bleeding or spotting is also a common occurrence, particularly in the initial months of treatment[9][11]. While often transient, these side effects can impact treatment adherence.

Experimental Protocols

The Women's Health Initiative (WHI) Estrogen-plus-Progestin Trial

-

Study Design: A large-scale, randomized, double-blind, placebo-controlled clinical trial[12].

-

Participants: 16,608 postmenopausal women aged 50-79 years with an intact uterus[13].

-

Intervention: Participants were randomized to receive either a combination of 0.625 mg/day of conjugated equine estrogens (CEE) and 2.5 mg/day of medroxyprogesterone acetate (MPA) or a placebo[14].

-

Duration: The trial was stopped early after a mean follow-up of 5.2 years due to findings that the health risks exceeded the benefits[12]. Long-term follow-up has continued for over 20 years[4].

-

Primary Outcomes: The primary outcome was coronary heart disease (CHD), with invasive breast cancer as the primary adverse outcome[12].

-

Data Collection: Follow-up contacts occurred every six months, with annual clinic visits. Data on health outcomes were collected through self-report and confirmed by medical record review[12].

Animal Models for Studying Hormone Therapy Effects

-

Model Organisms: Rodent models (rats and mice) are commonly used to investigate the physiological and pathological effects of hormone therapies[15][16][17].

-

Methodology:

-

Hormone Administration: Subcutaneous implantation of slow-release pellets containing estrogen and progestin is a common method to mimic continuous exposure[17]. Alternatively, daily subcutaneous injections can be used[16].

-

Dosage: Doses are calculated to achieve serum hormone levels comparable to those in women undergoing HRT[16].

-

Experimental Groups: Typically include ovariectomized females (to remove endogenous hormones) treated with vehicle, estrogen alone, or estrogen plus progestin[15].

-

Endpoints: Evaluation of endometrial and mammary gland morphology, cell proliferation and apoptosis rates, gene expression analysis of hormone-responsive pathways, and assessment of cardiovascular parameters.

-

Signaling Pathways

The adverse effects of sequential estrogen-progestin therapy are mediated by complex molecular signaling pathways in target tissues like the endometrium and breast.

Estrogen and Progesterone Signaling in the Endometrium

Estrogen promotes the proliferation of the endometrial lining, while progesterone counteracts this effect by inducing differentiation and secretory changes[18]. An imbalance in these signals, particularly insufficient progestin action, can lead to endometrial hyperplasia and cancer.

Estrogen and Progesterone Signaling in the Endometrium.

Progestin Signaling in Breast Cancer

Progestins can promote breast cancer cell proliferation through both genomic and non-genomic pathways. This involves the activation of progesterone receptors (PR) and subsequent modulation of gene expression and signaling cascades that influence cell cycle progression and survival[19][20].

Progestin Signaling Pathways in Breast Cancer.

Conclusion

The long-term use of sequential estrogen-progestin therapy is associated with a complex balance of benefits and risks. While effective for managing menopausal symptoms, it confers an increased risk of endometrial cancer (with inadequate progestin duration), breast cancer, and venous thromboembolism. The data underscore the importance of the duration of progestin use, the specific type of progestin, and the route of administration in modulating these risks. For researchers and drug development professionals, a deep understanding of the underlying signaling pathways is paramount for the development of safer hormonal therapies. Future research should focus on novel progestogens or selective estrogen receptor modulators (SERMs) that can provide the benefits of hormone therapy while minimizing the long-term adverse effects.

References

- 1. Is estrogen plus progestin menopausal hormone therapy safe with respect to endometrial cancer risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinician.nejm.org [clinician.nejm.org]

- 3. Estrogen-progestin replacement therapy and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Twenty-Year Follow-Up of the Women's Health Initiative Trials: Lower Breast Cancer Mortality with Estrogen Alone, No Difference with Estrogen Plus Progesterone | AAFP [aafp.org]

- 5. Effect of hormone replacement therapy on breast cancer risk: estrogen versus estrogen plus progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HRT studies cut through confusion on breast cancer,… | Clinician.com [clinician.com]

- 7. bmj.com [bmj.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Side effects of hormone replacement therapy (HRT) - NHS [nhs.uk]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Side effects of sequential combined hormone replacement therapy (HRT) - NHS [nhs.uk]

- 12. Women's Health Initiative Clinical Trial and Observational Study - Imaging - EGA European Genome-Phenome Archive [ega-archive.org]

- 13. The Women's Health Initiative trials of menopausal hormone therapy: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Breast Cancer After Use of Estrogen Plus Progestin and Estrogen Alone: Analyses of Data From 2 Women’s Health Initiative Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies [jove.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Active Byproducts of Estradiol Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol valerate is a synthetic ester of 17β-estradiol, the most potent endogenous human estrogen.[1] It functions as a prodrug, which, following administration, is cleaved to release 17β-estradiol and valeric acid.[2][3][4] This bioidentical hormone is widely utilized in hormone replacement therapy to mitigate symptoms associated with menopause, in hormonal contraception, and in feminizing hormone therapy.[1][5] Understanding the metabolic fate of estradiol valerate is paramount for optimizing therapeutic regimens and for the development of novel estrogenic compounds. This guide provides a detailed overview of its metabolism, the biological activity of its byproducts, relevant pharmacokinetic data, the signaling pathways through which its active metabolite exerts its effects, and a typical experimental protocol for its quantification.

Metabolism of Estradiol Valerate and its Active Byproducts

Upon administration, estradiol valerate undergoes rapid and complete cleavage into its constituent parts: 17β-estradiol and valeric acid. This hydrolysis is catalyzed by esterase enzymes present in the blood and tissues.[2] The subsequent metabolic pathway is that of 17β-estradiol itself.

When administered orally, estradiol is subject to extensive first-pass metabolism in the intestinal mucosa and the liver.[3][6][7] This initial metabolic processing significantly reduces the bioavailability of the active hormone. The primary metabolic transformations of estradiol involve its conversion to less potent estrogens, principally estrone, and to a lesser extent, estriol.[2][8] These transformations are primarily mediated by cytochrome P450 enzymes.[5][6]

Estradiol and its metabolites, estrone and estriol, can undergo further metabolism through conjugation reactions, forming sulfate and glucuronide conjugates in the liver.[8] These conjugated forms are more water-soluble and are readily excreted in the urine.[5][8] A significant portion of circulating estrogens in postmenopausal women exists as sulfate conjugates, particularly estrone sulfate, which can act as a reservoir for the formation of more active estrogens.[8]

The primary active byproduct of estradiol valerate metabolism is 17β-estradiol . Estrone and estriol also possess estrogenic activity, but they are substantially less potent than 17β-estradiol at the receptor level.[8]

A diagram illustrating the metabolic conversion of estradiol valerate is presented below.

Pharmacokinetic Properties

The route of administration significantly impacts the pharmacokinetic profile of estradiol valerate. Oral administration leads to low bioavailability due to the extensive first-pass effect, whereas parenteral routes, such as intramuscular injection, bypass this and result in a more sustained release and higher bioavailability.[4][6]

Quantitative Pharmacokinetic Data

| Parameter | Oral Administration | Intramuscular Injection |

| Bioavailability | ~5% (range 0.1-12%)[9] | 100%[9] |

| Time to Peak (Tmax) | ~6-8 hours[5] | 4-5 days (for estradiol)[9] |

| Peak Concentration (Cmax) | 30.79 pg/mL (2mg dose)[5] | Varies with dose and formulation |

| Elimination Half-life | 13-20 hours (for estradiol)[9] | 4-5 days (for estradiol valerate)[9] |

| Protein Binding | ~98% (61% to albumin, 37% to SHBG)[5] | ~98% (61% to albumin, 37% to SHBG)[5] |

Signaling Pathways of Estradiol

17β-estradiol exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] These interactions trigger two main signaling pathways: a nuclear-initiated (genomic) pathway and a membrane-initiated (non-genomic) pathway.[10][11]

Nuclear-Initiated Estrogen Signaling

The classical, or genomic, pathway involves the diffusion of estradiol into the cell and subsequent binding to ERs located in the cytoplasm or nucleus.[12][13] This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (like HSP90), dimerize, and translocate into the nucleus.[12] The activated receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[13][14]

Membrane-Initiated Estrogen Signaling

Estradiol can also elicit rapid, non-genomic effects by interacting with a subpopulation of ERs located at the plasma membrane (mERs) or with G-protein coupled estrogen receptors (GPER).[10][11] Activation of these membrane-bound receptors initiates various downstream signaling cascades, including the activation of protein kinases such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[13][14] These rapid signals can ultimately influence gene transcription and other cellular processes.[10]

Experimental Protocols: Quantification of Estradiol

Accurate measurement of serum estradiol levels is crucial for both clinical management and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for estradiol quantification due to its high sensitivity and specificity, especially for low concentrations.[15][16]

Protocol: Estradiol Quantification in Serum by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a defined volume of serum (e.g., 0.5 mL) into a clean glass tube.

-

Add an internal standard (e.g., deuterated estradiol) to each sample, calibrator, and quality control sample.

-

Add a buffer to adjust the pH.

-

Add an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously to ensure thorough mixing and extraction of steroids into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution.

2. Chromatographic Separation (LC):

-

Inject the reconstituted sample onto a reverse-phase liquid chromatography column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., water with a small amount of formic acid and methanol with formic acid) to separate estradiol from other endogenous compounds.

3. Detection (MS/MS):

-

The eluent from the LC column is introduced into the tandem mass spectrometer.

-

Utilize electrospray ionization (ESI) in negative ion mode.

-

Perform selected reaction monitoring (SRM) to detect specific precursor-to-product ion transitions for both estradiol and the internal standard. This provides high specificity and quantification.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Estradiol valerate serves as an effective prodrug for 17β-estradiol, the primary active estrogenic compound. Its metabolism is well-characterized, involving initial hydrolysis followed by the established metabolic pathways of endogenous estradiol, including conversion to less potent metabolites and conjugation for excretion. The profound physiological effects of its active byproduct, 17β-estradiol, are mediated through complex genomic and non-genomic signaling pathways. A thorough understanding of these metabolic and signaling processes, coupled with robust analytical methodologies for quantification, is essential for the continued therapeutic application and future development of estrogen-based therapies.

References

- 1. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]

- 3. karger.com [karger.com]

- 4. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 10. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 11. KEGG PATHWAY: map04915 [genome.jp]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

The Discontinuation of Cyclabil (Estradiol Valerate/Norgestrel) in Clinical Use: A Technical Review of the Underlying Safety Concerns

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclabil (also known as Cyclacur) was a sequential hormone replacement therapy (HRT) combining estradiol valerate, an estrogen, and norgestrel, a progestin. It was prescribed to alleviate symptoms of menopause and for the prevention of postmenopausal osteoporosis. However, like many combination HRT products of its era, this compound is no longer in widespread clinical use. Its discontinuation was not linked to a single, acute event but rather was the result of a growing body of evidence highlighting the significant health risks associated with combined estrogen-progestin therapies. This technical guide synthesizes the available scientific and clinical data that underpinned the gradual shift away from products like this compound, focusing on the core safety concerns that led to its discontinuation from the market.

The withdrawal of this compound from clinical use reflects a broader trend in menopausal medicine, driven largely by the findings of major clinical trials, most notably the Women's Health Initiative (WHI). These studies fundamentally reshaped the risk-benefit assessment of long-term HRT. The primary reasons for the discontinuation of this compound are rooted in its association with an increased risk of serious adverse events, including venous thromboembolism (VTE), arterial thrombosis (myocardial infarction and stroke), and certain types of cancer.

Core Safety Concerns and Associated Data

Venous Thromboembolism (VTE)

One of the most significant risks associated with combined HRT is the increased incidence of VTE, which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). Oral estrogen, a component of this compound, is known to increase the risk of VTE by approximately two- to three-fold compared to non-users.[1] The risk is highest during the first year of use.[1] This elevated risk is a major concern and a primary reason for prescribing HRT at the lowest effective dose for the shortest possible duration.[1][2]

Arterial Thrombosis

In addition to VTE, combined HRT has been shown to increase the risk of arterial blood clots, which can lead to serious cardiovascular events such as stroke and myocardial infarction (heart attack).[2] This risk is particularly pronounced in women with pre-existing cardiovascular risk factors, including hypertension, diabetes, smoking, and obesity.

Cancer Risks

Long-term use of combined estrogen-progestin HRT has been linked to a small but statistically significant increase in the risk of being diagnosed with breast cancer.[2] Data from large-scale studies, including the WHI, were instrumental in establishing this association. The risk appears to increase with the duration of use and may persist for a period after discontinuation.

While the addition of a progestin like norgestrel to estrogen therapy is intended to protect the endometrium from hyperplasia and cancer, some studies have suggested a potential for other gynecological cancer risks with long-term HRT use.

The following table summarizes the key adverse events associated with combined estrogen-progestin therapies like this compound, which were central to its discontinuation.

| Adverse Event Category | Specific Adverse Events | Key Findings and Clinical Implications |

| Thromboembolic Events | Venous Thromboembolism (VTE), including Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE) | A well-established and major risk of systemic estrogen-progestin therapy.[1][2] |

| Arterial Thrombosis, including Myocardial Infarction (Heart Attack) and Stroke | Increased risk, particularly in women with other cardiovascular risk factors.[2] | |

| Malignancies | Breast Cancer | Long-term use of combined HRT is associated with an increased risk of diagnosis.[2] |

| Other Side Effects | Undesirable withdrawal bleeding, unsatisfactory relief of symptoms | A clinical trial noted a 20% dropout rate due to such side effects.[3] |

Methodologies for Key Experiments

While specific experimental protocols for studies leading directly to the discontinuation of this compound are not available, the methodologies employed in large-scale observational studies and randomized controlled trials like the Women's Health Initiative (WHI) were pivotal in shaping the understanding of the risks of combined HRT.

Women's Health Initiative (WHI) Study Design

The WHI was a set of long-term national health studies that included a randomized controlled trial of combined estrogen (conjugated equine estrogens) and progestin (medroxyprogesterone acetate) in postmenopausal women with an intact uterus.

-

Study Population: A large cohort of postmenopausal women.

-

Intervention: Daily oral administration of combined estrogen and progestin or a placebo.

-

Primary Outcomes: Coronary heart disease (CHD) and invasive breast cancer.

-

Secondary Outcomes: Stroke, pulmonary embolism (PE), endometrial cancer, colorectal cancer, hip fracture, and death due to other causes.

-

Data Collection: Regular follow-up visits, self-reported health information, and adjudicated clinical outcomes.

The findings from the WHI, which showed an increased risk of breast cancer, CHD, stroke, and PE in the combined HRT group, were a major factor in the re-evaluation of the safety of this class of drugs, including this compound.

Signaling Pathways and Experimental Workflows

The adverse effects of combined HRT are linked to the complex signaling pathways of estrogen and progestin. The increased risk of thromboembolic events, for instance, is partly attributed to estrogen's effects on the synthesis of coagulation factors in the liver.

Caption: Estrogenic induction of a hypercoagulable state.

The logical workflow for the discontinuation of a drug like this compound generally follows a path from widespread clinical use to the emergence of safety signals from post-marketing surveillance and clinical trials, leading to regulatory action and a shift in clinical practice.

Caption: Logical workflow for drug discontinuation.

Conclusion

The discontinuation of this compound in clinical use was not due to a unique, product-specific issue but rather a reflection of the evolving understanding of the significant risks associated with its drug class—combined estrogen-progestin hormone replacement therapy. The landmark findings from studies like the Women's Health Initiative, which highlighted the increased risks of venous thromboembolism, stroke, myocardial infarction, and breast cancer, fundamentally altered the risk-benefit calculus for long-term HRT. While this compound was effective in managing menopausal symptoms, the accumulation of evidence on the serious adverse effects of combined HRT led to a paradigm shift in clinical practice towards more cautious and individualized approaches to menopausal hormone therapy, ultimately resulting in the obsolescence and discontinuation of products like this compound. Researchers and drug development professionals should view the history of this compound as a critical case study in the importance of long-term, post-marketing surveillance and the continuous re-evaluation of a drug's safety profile in light of new evidence.

References

- 1. simcoenaturopathic.ca [simcoenaturopathic.ca]

- 2. Estradiol and norgestimate: a review of their combined use as hormone replacement therapy in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 4/6 inhibitor-associated thromboembolism: a critical evaluation of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanistic Insights into Estradiol Valerate and Norgestrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro pharmacological profiles of estradiol valerate and norgestrel, two synthetic steroid hormones widely used in combination for hormonal contraception and hormone replacement therapy. Estradiol valerate, a prodrug of 17β-estradiol, exerts its effects through the estrogen receptors (ERα and ERβ), while norgestrel, a progestin, acts primarily via the progesterone receptor (PR), with its biological activity attributed mainly to its levorotatory isomer, levonorgestrel. This document details the in vitro receptor binding affinities, functional potencies in various cell-based assays, and the underlying signaling pathways. Comprehensive experimental protocols for key assays are provided to facilitate study replication and further investigation. All quantitative data are summarized in comparative tables, and signaling and experimental workflows are visualized through detailed diagrams.

Introduction

Estradiol valerate and norgestrel are cornerstone components of many hormonal therapeutic regimens. Understanding their individual and combined actions at the molecular and cellular level is critical for optimizing clinical efficacy and safety. Estradiol valerate is rapidly hydrolyzed by esterases to 17β-estradiol, the most potent endogenous human estrogen, which then interacts with estrogen receptors to regulate gene expression and cellular function. Norgestrel is a racemic mixture, with its progestogenic activity residing in the levonorgestrel enantiomer. Levonorgestrel is a potent agonist of the progesterone receptor and also exhibits some androgenic properties. This guide focuses exclusively on the in vitro characteristics of these compounds, providing a foundational understanding of their mechanisms of action.

Mechanism of Action and Signaling Pathways

Estradiol Valerate (acting as 17β-Estradiol)

Estradiol valerate itself is biologically inactive. In vitro, its activity is dependent on the presence of esterases that convert it to 17β-estradiol. 17β-estradiol mediates its effects through two primary mechanisms: a genomic and a non-genomic pathway, both initiated by binding to ERα and ERβ.

-

Genomic Signaling: The classical pathway involves the binding of 17β-estradiol to ERs in the cytoplasm or nucleus. This binding triggers a conformational change, dissociation from heat shock proteins, receptor dimerization, and translocation to the nucleus. The estradiol-ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.

-

Non-Genomic Signaling: 17β-estradiol can also elicit rapid cellular responses through membrane-associated ERs. This pathway involves the activation of various kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, leading to downstream cellular effects independent of direct gene transcription.[1][2]

Norgestrel (acting as Levonorgestrel)

Norgestrel is a racemic mixture of dextro- and levonorgestrel; only levonorgestrel is biologically active. Its primary mechanism of action is through the progesterone receptor (PR).

-

Genomic Signaling: Levonorgestrel binds to PR in the cytoplasm, which is associated with heat shock proteins. Ligand binding leads to the dissociation of these proteins, receptor dimerization, and translocation into the nucleus. The PR dimer then binds to Progesterone Response Elements (PREs) in the promoter regions of target genes, regulating their transcription.

-

Androgenic Activity: Levonorgestrel also has a notable affinity for the androgen receptor (AR), acting as an agonist. This can lead to androgenic effects by activating AR-mediated gene transcription.

-

Non-Genomic Signaling: Similar to other steroid hormones, rapid, non-genomic effects of progestins have been described, often involving the activation of kinase signaling cascades like the Src/p21ras/Erk pathway.[3]

Quantitative In Vitro Data

The following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Source | Relative Binding Affinity (%) | IC50 / Kd |

| 17β-Estradiol | ERα | Competitive Binding | Human Recombinant | 100 | ~0.1 - 1 nM (Kd) |

| ERβ | Competitive Binding | Human Recombinant | 100 | ~0.2 - 1.5 nM (Kd) | |

| Levonorgestrel | PR | Competitive Binding | Human | 323 | - |

| AR | Competitive Binding | Human | 58 | - | |

| ERα/β | Competitive Binding | Human | < 0.02 | - | |

| GR | Competitive Binding | Human | 7.5 | - | |

| MR | Competitive Binding | Human | 17 | - |

Relative binding affinities for levonorgestrel are expressed relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, etc.).[4]

Table 2: Functional Potency (EC50)

| Compound | Assay Type | Cell Line | Endpoint | EC50 |

| 17β-Estradiol | E-SCREEN (Proliferation) | MCF-7 | Cell Proliferation | ~1-10 pM |

| Reporter Gene Assay (ERα) | Various | Luciferase Activity | ~1-100 pM | |

| Levonorgestrel | Reporter Gene Assay (PR) | T47D | Luciferase Activity | ~0.1-1 nM |

| Reporter Gene Assay (AR) | Various | Luciferase Activity | ~1-10 nM |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Source Preparation: Prepare a cytosolic or nuclear extract from a tissue or cell line known to express the receptor of interest (e.g., rat uterine cytosol for ER, T47D cells for PR).

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]17β-estradiol for ER, [³H]R5020 for PR), and varying concentrations of the unlabeled test compound (e.g., levonorgestrel). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, which binds free ligand, followed by centrifugation to pellet the DCC.

-

Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

E-SCREEN Cell Proliferation Assay

This assay measures the estrogenic activity of a compound based on its ability to induce the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.[5][6][7][8][9]

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Seeding: Seed the cells in multi-well plates at a low density.

-

Treatment: After cell attachment, replace the medium with fresh medium containing a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a negative control (vehicle).

-

Incubation: Incubate the cells for a defined period (e.g., 6 days).

-

Cell Number Quantification: Determine the final cell number in each well. This can be done by cell counting, or using colorimetric assays such as the sulforhodamine B (SRB) assay, which measures total protein content.

-

Data Analysis: Plot the cell number against the log concentration of the test compound. The concentration that produces a half-maximal proliferative response is the EC50.

Reporter Gene Assay

This assay quantifies the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Transfection: Use a cell line that is either naturally responsive or has been transiently or stably transfected with an expression vector for the receptor of interest (e.g., ERα, PR) and a reporter plasmid. The reporter plasmid contains a hormone response element (ERE or PRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the reporter protein (e.g., 24 hours).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50.

Conclusion

The in vitro studies on estradiol valerate and norgestrel reveal their distinct but complementary mechanisms of action. Estradiol valerate, through its conversion to 17β-estradiol, is a potent agonist of both ERα and ERβ, initiating both genomic and non-genomic signaling cascades. Norgestrel, via its active metabolite levonorgestrel, is a strong PR agonist with additional androgenic properties. The quantitative data on receptor binding and functional potency, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development. Further in vitro studies exploring the crosstalk between ER and PR signaling pathways in the presence of both compounds will provide a more complete understanding of their combined physiological and pharmacological effects.

References

- 1. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CONICET | Buscador de Institutos y Recursos Humanos [conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescent localization of a novel progesterone receptor(s) in a T47D-Y breast cancer cell line lacking genomic progesterone receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Estrogen and androgen regulation of sex hormone binding globulin secretion by a human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cellular Response to Combined Estradiol and Progestin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular responses elicited by combined estradiol and progestin treatment. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data related to the interaction of these hormones with target cells.

Core Cellular Responses: Proliferation, Apoptosis, and Cell Cycle Regulation

Combined treatment with estradiol (E2) and progestin exerts significant and often synergistic effects on cellular processes, most notably cell proliferation, apoptosis, and cell cycle progression. These effects are highly context-dependent, varying with cell type, hormone concentrations, and the specific type of progestin used.

Impact on Cell Proliferation

Estradiol is a well-established mitogen, promoting the proliferation of various cell types, particularly in hormone-responsive tissues like the breast and endometrium. The addition of progestins can have varied effects. In some contexts, progestins can antagonize the proliferative effects of estradiol, while in others, they can act synergistically to enhance cell growth.[1][2][3][4] For instance, in MCF-7 breast cancer cells, a combination of E2 and progesterone has been shown to have a stronger proliferative effect than either hormone alone.[1][5][6]

Table 1: Effect of Estradiol and Progestin on MCF-7 Cell Viability

| Treatment | Concentration | Cell Viability (% of Control) | Reference |

| Estradiol (E2) | 10⁻¹¹ M | ~120% | [5] |

| 10⁻⁹ M | ~140% | [5] | |

| Progesterone | 10⁻⁸ M | ~115% | [5] |

| 10⁻⁶ M | ~125% | [5] | |

| E2 + Progesterone | 10⁻¹⁰ M E2 + 10⁻⁷ M Prog | >150% | [5] |

Modulation of Apoptosis

The interplay between estradiol and progestin in regulating apoptosis is complex. Estradiol can exhibit both pro-apoptotic and anti-apoptotic effects depending on the cellular context and duration of hormone deprivation.[7] Synthetic progestins, such as medroxyprogesterone acetate (MPA), have been shown to block E2-induced apoptosis in certain breast cancer cell models.[8] This effect is thought to be mediated, in part, through the glucocorticoid receptor (GR), to which some synthetic progestins can bind.[8]

Cell Cycle Progression

Estradiol promotes cell cycle progression by inducing the expression of key regulatory proteins, such as cyclin D1, and activating cyclin-dependent kinases (CDKs), particularly Cdk4 and Cdk2.[9][10] This leads to the phosphorylation of the retinoblastoma protein (pRb), releasing E2F transcription factors and allowing the cell to transition from the G1 to the S phase. Progestins can also influence the cell cycle, with some studies showing they can enhance the E2-induced accumulation of cells in the G2/M phase.[1][5]

Table 2: Effect of Estradiol and Progestin on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 65.2 ± 2.5 | 25.1 ± 1.8 | 9.7 ± 1.1 | [5] |

| Estradiol (E2) | 52.3 ± 2.1 | 30.5 ± 1.9 | 17.2 ± 1.5 | [5] |

| Progesterone | 58.1 ± 2.3 | 28.3 ± 2.0 | 13.6 ± 1.3 | [5] |

| E2 + Progesterone | 45.8 ± 1.9 | 32.7 ± 2.2 | 21.5 ± 1.8 | [5] |

Key Signaling Pathways

The cellular responses to combined estradiol and progestin treatment are orchestrated by a complex network of signaling pathways. Central to this are the genomic and non-genomic actions of the estrogen receptor (ER) and progesterone receptor (PR), as well as significant crosstalk with growth factor receptor pathways.

Genomic and Non-Genomic Signaling

Genomic Signaling: The classical mechanism of action involves the binding of estradiol and progestin to their respective nuclear receptors, ER and PR. This leads to receptor dimerization, translocation to the nucleus, and binding to specific hormone response elements (HREs) on the DNA, thereby regulating the transcription of target genes.[10][11][12]

Non-Genomic Signaling: In addition to their genomic actions, both ER and PR can initiate rapid signaling cascades from the cell membrane.[13][14] This involves the activation of various kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][15]

Crosstalk between ER and PR Signaling

Significant crosstalk occurs between the ER and PR signaling pathways.[7] Progestins have been shown to activate the MAPK pathway in a manner that is dependent on the presence of ER.[7] This suggests a hierarchical relationship where the PR can signal through the ER to activate downstream kinases. This interaction is crucial for the integrated cellular response to combined hormone treatment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cellular response to estradiol and progestin treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS

-

Phenol red-free DMEM with 10% charcoal-stripped FBS

-

Estradiol (E2) and Progestin stocks

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS and allow them to attach overnight.[16]

-

Hormone Deprivation: Replace the medium with phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 24 hours to synchronize the cells and minimize the effects of endogenous hormones.

-

Treatment: Treat the cells with various concentrations of estradiol, progestin, or a combination of both. Include a vehicle control (e.g., ethanol).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[16]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[17]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[2]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[17]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity.[17]

Western Blotting for Cell Cycle Proteins (e.g., Cyclin D1, Cdk4)

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin D1, anti-Cdk4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Logical Relationships and Integrated Response

The cellular response to combined estradiol and progestin treatment is not a simple sum of the effects of each hormone. Instead, it is an integrated response governed by the complex interplay of their respective signaling pathways.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicine.uams.edu [medicine.uams.edu]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. protocols.io [protocols.io]

- 16. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. jbuon.com [jbuon.com]

Methodological & Application

Unveiling the Complexities of Hormone Replacement Therapy: Animal Models as Essential Tools for Side Effect Research

For Immediate Release

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailed Application Notes and Protocols for studying the side effects of hormone replacement therapy (HRT) using animal models are now available. These notes offer a deep dive into the preclinical evaluation of HRT, focusing on the critical side effects of cardiovascular disease, breast cancer, and osteoporosis. By leveraging rodent, non-human primate, and ovine models, researchers can better understand the nuanced effects of different hormone regimens and pave the way for safer therapeutic strategies for menopausal and gender-affirming care.

These comprehensive Application Notes include summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding of the mechanisms underlying HRT-associated side effects.

Data Presentation: A Comparative Overview of HRT Side Effects in Animal Models

To provide a clear and concise comparison of the effects of various hormone replacement therapies across different animal models, the following tables summarize key quantitative data from seminal studies.

Table 1: Cardiovascular Effects of HRT in Non-Human Primates (Cynomolgus Monkeys)

| Treatment Group | Atherosclerosis Progression (Coronary Arteries) | Vasomotor Response to Acetylcholine | Reference |

| Ovariectomized (OVX) Control | Baseline | Constriction (-6% ± 2%) | [1][2] |

| OVX + Estrogen (CEE) | 70% inhibition when started early | Dilation (+9% ± 2%) | [1][2] |

| OVX + Estrogen + Progestin | 50% inhibition when started early | Attenuated dilation compared to estrogen alone | [1][2] |

Table 2: Mammary Gland Proliferation in Response to HRT in Rodent Models (Mice)

| Treatment Group | Epithelial Proliferation (Fold increase vs. Control) | Ductal End Bud Enlargement | Reference |

| Ovariectomized (OVX) Control | 1.0 | Minimal | [3] |

| OVX + 17β-Estradiol (Early Postmenopause) | ~2-fold | Moderate | [3] |

| OVX + 17β-Estradil (Late Postmenopause) | 6.5-fold | Pronounced | [3] |

| OVX + Estrogen + Progestin | Consistently high proliferation | Significant | [1] |

Table 3: Bone Mineral Density (BMD) Changes in Ovine Models of Osteoporosis

| Treatment Group | Change in Lumbar Spine BMD | Change in Trabecular Bone Volume | Reference |

| Ovariectomized (OVX) Control | Significant decrease | - | [4][5] |

| OVX + Calcium/Vitamin D Restriction + Steroids | Decrease of up to 55% (cancellous bone) | Decrease of 37% | [4][5] |

| OVX + Estrogen Therapy | Prevention of bone loss | Preservation of structure | [4][5] |

Experimental Protocols: Methodologies for Key Experiments

Detailed protocols are crucial for the replication and advancement of research. Below are standardized methods for inducing postmenopausal-like states and assessing key side effects in the most common animal models.

Protocol 1: Ovariectomy and Hormone Replacement in Mice

This protocol establishes a model for studying the effects of HRT on various tissues, particularly the mammary gland.

1. Animal Model: Adult female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

2. Ovariectomy (OVX) Procedure:

- Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

- Make a small dorsal midline skin incision between the shoulder blades.

- Move the incision to one side to locate the ovary, which is visible through the muscle wall as a small, pinkish organ embedded in a fat pad.

- Make a small incision in the muscle wall directly over the ovary.

- Exteriorize the ovary and fallopian tube.

- Ligate the uterine horn and ovarian blood vessels with absorbable suture.

- Excise the ovary.

- Return the uterine horn to the abdominal cavity.

- Close the muscle incision with a single suture.

- Repeat the procedure for the other ovary.

- Close the skin incision with surgical clips or sutures.

- Administer post-operative analgesia as recommended by veterinary staff.

- Allow a 2-week recovery period for hormone levels to decline before initiating hormone replacement.

3. Hormone Replacement:

- Hormones (e.g., 17β-estradiol, progesterone) can be administered via subcutaneous pellets for continuous release, or through daily subcutaneous injections.

- Pellet Implantation: A small subcutaneous pocket is created on the dorsal side, and a slow-release pellet containing the desired hormone dosage is inserted.

- Injections: Hormones are dissolved in a suitable vehicle (e.g., sesame oil) and administered subcutaneously daily.

- Control animals should receive a placebo pellet or vehicle injection.

4. Mammary Gland Whole Mount and Histopathology:

- At the end of the treatment period, euthanize the mice and dissect the inguinal mammary glands.

- Spread the glands on a glass slide and fix in Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid) overnight.

- Hydrate the tissues through a graded series of ethanol washes.

- Stain with carmine alum overnight.

- Dehydrate through a graded ethanol series and clear in xylene.

- Mount with coverslips and analyze for changes in ductal branching, density, and the presence of hyperplastic or neoplastic lesions.

Protocol 2: Induction of Osteoporosis and HRT in Ovine Models

This protocol details the creation of a large animal model of postmenopausal osteoporosis to study the effects of HRT on bone health.[4][5][6]

1. Animal Model: Mature female sheep (ewes), typically 5-6 years of age.

2. Induction of Osteoporosis:

- Ovariectomy (OVX): Perform a bilateral ovariectomy via a ventral midline laparotomy under general anesthesia.

- Dietary Restriction: Feed a diet low in calcium and vitamin D to accelerate bone loss.

- Glucocorticoid Administration: Administer weekly or bi-weekly injections of methylprednisolone to further induce bone resorption.

- The induction period typically lasts for 6-12 months.

3. Hormone Replacement Therapy:

- Following the induction of osteoporosis, initiate HRT.

- Estrogen can be administered via intramuscular injections or through controlled-release intravaginal devices.

- Treatment duration can range from 6 to 24 months.

4. Assessment of Bone Mineral Density (BMD):

- Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and proximal femur at baseline, after the induction period, and at regular intervals during HRT.

- Analyze the data to determine changes in BMD and bone mineral content.

5. Histomorphometry:

- At necropsy, collect bone biopsies from the iliac crest and lumbar vertebrae.